molecular formula C11H14ClNO2 B14883783 Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride

Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride

Cat. No.: B14883783
M. Wt: 227.69 g/mol
InChI Key: HAKKHULBHWCVNH-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of azetidine derivatives with chroman derivatives under specific conditions to form the spirocyclic compound. The reaction conditions often include the use of catalysts, such as gold or palladium, and solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods

Industrial production of spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or NMP

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[azetidine-3,2’-chroman]-5’-one, while reduction may produce spiro[azetidine-3,2’-chroman]-5’-amine .

Scientific Research Applications

Spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[azetidine-3,2’-chroman]-4’-one hydrochloride
  • Spiro[azetidine-2,3’-indole]-2’,4(1’H)-dione
  • Spiro[pyrrolidine-2,3’-chroman]-4’-one

Uniqueness

Spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-azetidine]-5-ol;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-9-2-1-3-10-8(9)4-5-11(14-10)6-12-7-11;/h1-3,12-13H,4-7H2;1H

InChI Key

HAKKHULBHWCVNH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)OC3=CC=CC(=C31)O.Cl

Origin of Product

United States

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